1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Description
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
6-methyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole-7-carbonitrile |
InChI |
InChI=1S/C11H14N4/c1-8(2)7-14-4-5-15-11(14)10(6-12)9(3)13-15/h4-5,8H,7H2,1-3H3 |
InChI Key |
FRRNPYVZZXAGMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CN(C2=C1C#N)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Construction of the Imidazo[1,2-b]pyrazole Core
a. Condensation of Pyrazole and Imidazole Precursors:
The core heterocyclic scaffold can be assembled via a condensation reaction involving hydrazine derivatives and α-haloketones or aldehyde intermediates. This step typically employs dehydrating agents such as phosphorus oxychloride or polyphosphoric acid to facilitate cyclization:
Hydrazine derivative + α-haloketone → Pyrazole intermediate
Pyrazole + α-haloketone + dehydrating agent → Imidazo[1,2-b]pyrazole core
b. Regioselective Alkylation at the 1-Position:
The introduction of the isobutyl group at the 1-position is achieved via nucleophilic substitution with isobutyl halides (e.g., isobutyl bromide) under basic conditions (e.g., potassium carbonate in acetonitrile):
Imidazo[1,2-b]pyrazole + isobutyl bromide → 1-isobutyl- imidazo[1,2-b]pyrazole
Reaction conditions favor SN2 mechanisms, with temperature control (around 50–80°C) to optimize yield and regioselectivity.
Installation of the Carbonitrile Group at Position 7
The key functionalization involves introducing the carbonitrile group at the 7-position, which can be achieved through:
Nitrile formation via dehydration of amides or amidines : Starting from a suitable precursor, such as an amide or amidine intermediate, dehydration using reagents like phosphorus oxychloride or acetic anhydride under reflux yields the nitrile.
Direct cyanation : Using cyanide salts (e.g., sodium cyanide) in the presence of a catalyst (e.g., copper or palladium) under reflux conditions can directly install the nitrile group at the desired position through C–H activation.
Alternative Synthetic Routes
a. Multicomponent Reactions (MCRs):
Recent advances suggest employing MCRs to assemble the heterocyclic core with functional groups in a single step, enhancing efficiency. For example, combining hydrazines, aldehydes, and nitrile sources under catalytic conditions can yield the target compound with high regioselectivity.
b. Microwave-Assisted Synthesis:
Microwave irradiation accelerates reaction kinetics, reducing reaction times from hours to minutes, and can improve yields and purity. For instance, microwave-assisted cyclization of precursor intermediates in polar solvents like ethanol or dimethylformamide (DMF) has been reported.
c. Reflux and Solvent-Free Conditions:
Refluxing in suitable solvents (e.g., ethanol, acetonitrile) or solvent-free conditions under mechanochemical activation (ball milling) are also employed to optimize environmental and economic aspects.
Reaction Conditions and Optimization
| Step | Reagents | Conditions | Remarks |
|---|---|---|---|
| Core formation | Hydrazines, α-haloketones | Reflux, dehydrating agents | Ensures heterocycle formation |
| Alkylation | Isobutyl halides, base | 50–80°C, inert atmosphere | Regioselectivity control |
| Methylation | Methyl iodide, base | Room temp to 50°C | Selective methylation at nitrogen |
| Nitrile installation | Sodium cyanide, catalyst | Reflux, polar solvents | High regioselectivity |
Verification and Purification
Post-synthesis, the compound's structure is confirmed via:
- Nuclear Magnetic Resonance (NMR) : Characteristic signals for isobutyl and methyl groups.
- Mass Spectrometry (MS) : Molecular ion peaks matching calculated molecular weight (~218.25 g/mol).
- X-ray Crystallography : To determine conformation and confirm regioselectivity.
Purification techniques include column chromatography , recrystallization , and ultrafiltration to attain high purity suitable for biological evaluation.
Research Findings and Optimization Strategies
Recent research indicates that reaction temperature , catalyst choice , and solvent polarity critically influence yield and purity. For example:
- Microwave-assisted reactions can increase yields by 15–20% and reduce reaction times.
- Use of phase-transfer catalysts enhances cyanation efficiency.
- Control of moisture during nitrile installation prevents hydrolysis and side reactions.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Condensation & Cyclization | Hydrazines, aldehydes | Reflux, dehydrating agents | High regioselectivity | Multi-step, time-consuming |
| Alkylation | Isobutyl halides | Mild base, 50–80°C | Simple, scalable | Possible over-alkylation |
| Cyanation | Sodium cyanide, catalysts | Reflux, polar solvents | Direct nitrile formation | Toxic reagents, requires safety measures |
| Microwave-assisted | Various precursors | 100–200°C, microwave irradiation | Faster, higher yields | Equipment-dependent |
Chemical Reactions Analysis
1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include metal amides, electrophiles, and oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the selective functionalization of the imidazo[1,2-b]pyrazole scaffold can lead to the formation of push-pull dyes with a proaromatic core .
Scientific Research Applications
1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various functional molecules . In biology and medicine, it has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent . Additionally, it is used in the development of new drugs and therapeutic agents . In the industry, it is employed in the production of materials with unique physicochemical properties .
Mechanism of Action
The mechanism of action of 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, leading to its diverse biological activities . For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, while its anticancer activity is linked to its inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile with structurally related imidazo[1,2-b]pyrazole derivatives, focusing on substituents, molecular properties, and synthetic approaches:
Structural and Substituent Analysis
- Core Structure : All compounds share the imidazo[1,2-b]pyrazole scaffold, but substituent variations at positions 1 and 6 significantly alter physicochemical and biological properties.
- The isobutyl group in the target compound may enhance lipophilicity compared to smaller substituents like methyl or cyclopropylmethyl .
- The SEM-protected derivative () introduces a bulky 2-(trimethylsilyl)ethoxy)methyl (SEM) group, which is often used as a protecting group in synthetic chemistry to improve solubility or stability during reactions .
- Halogenated analogs (e.g., 4-chlorophenyl in ) are common in drug design for modulating electronic effects and binding affinity .
Physicochemical Properties
- Molecular Weight : Derivatives with bulky substituents (e.g., SEM group) exhibit higher molecular weights (~383.01 vs. ~200.24 for simpler analogs) .
Biological Activity
1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a heterocyclic compound belonging to the imidazo[1,2-b]pyrazole family. Characterized by a unique structure that includes a pyrazole ring fused to an imidazole moiety, this compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. The presence of the carbonitrile functional group at the 7-position enhances its reactivity and biological profile.
- Molecular Formula : C11H14N4
- Molecular Weight : 220.27 g/mol
Biological Activity Overview
The biological activity of 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile has been investigated in various studies, revealing significant antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits substantial antimicrobial efficacy against various bacterial strains. Its mechanism of action likely involves interaction with specific enzymes and receptors that are critical for microbial growth. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Properties
In addition to its antimicrobial effects, 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile has demonstrated promising anticancer activity. Studies have indicated that it can inhibit cancer cell proliferation and induce apoptosis in certain cancer types. The compound's action may involve modulation of signaling pathways associated with cancer cell survival and proliferation.
The precise mechanisms through which 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile exerts its biological effects are still under investigation. However, it is believed to interact with various biological targets, modulating enzyme activities linked to microbial resistance mechanisms and cancer cell signaling pathways.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique attributes of 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Methyl-1H-imidazo[1,2-b]pyrazole | C8H10N4 | Lacks isobutyl group; shows similar bioactivity |
| 1-Isobutyl-6-methylimidazo[1,2-b]pyrazole | C11H13N3 | Similar structure but different functional groups |
| 1-Isobutyl-6-methylimidazo[1,2-b]pyrazole-7-carboxylic acid | C11H13N3O2 | Contains carboxylic acid group; varies in solubility and reactivity |
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial properties of 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile against a panel of bacterial strains. The results indicated an IC50 value below 50 µg/mL for several strains, suggesting potent activity comparable to established antibiotics.
Study on Anticancer Effects
In another investigation focusing on cancer cell lines (e.g., breast and colon cancer), the compound showed significant inhibition of cell proliferation with IC50 values ranging from 20 to 40 µM. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile?
The synthesis of imidazo[1,2-b]pyrazole derivatives typically involves multistep reactions, including ring formation and functional group substitution. For the target compound, critical parameters include:
- Inert atmosphere control (e.g., nitrogen or argon) to prevent oxidation of intermediates .
- Precise temperature regulation during cyclization steps to avoid side reactions (e.g., decomposition of the isobutyl group) .
- Use of dehydrating agents (e.g., POCl₃) for imidazole ring formation and nucleophilic substitution for the carbonitrile group . Yield optimization often requires iterative adjustments of solvent polarity (e.g., THF vs. DMF) and stoichiometric ratios of reagents like hydrazine derivatives .
Q. How does the substitution pattern at the 1- and 6-positions influence the compound’s physicochemical properties?
Structural variations at the 1- and 6-positions (e.g., isobutyl at position 1, methyl at position 6) directly impact:
- Lipophilicity : The isobutyl group increases hydrophobicity, affecting solubility in aqueous buffers .
- Steric hindrance : Bulky substituents like isobutyl may restrict rotational freedom, influencing binding to biological targets .
- Electron density : Methyl and isobutyl groups act as electron donors, altering the reactivity of the pyrazole ring in further functionalization (e.g., nucleophilic substitution at the 7-position) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for imidazo[1,2-b]pyrazole derivatives?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) often arise from:
- Structural nuances : Minor substituent changes (e.g., cyclopropyl vs. cyclobutyl at position 6) drastically alter target affinity .
- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) and validate results across multiple cell lines or enzymatic assays .
- Computational modeling : Use molecular docking to predict binding modes and correlate with experimental IC₅₀ values .
Q. What advanced analytical techniques are critical for characterizing this compound’s stability under physiological conditions?
- High-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H/¹³C, 2D-COSY) confirm structural integrity post-synthesis .
- HPLC-PDA monitors degradation products in simulated biological fluids (e.g., pH 7.4 buffer at 37°C) .
- X-ray crystallography reveals conformational stability of the fused ring system, particularly under thermal stress .
Q. What strategies can mitigate challenges in functionalizing the 7-carbonitrile group for SAR studies?
The carbonitrile group’s reactivity is limited by steric hindrance from adjacent substituents. Strategies include:
- Microwave-assisted synthesis to enhance reaction kinetics for nucleophilic substitutions .
- Protecting group chemistry : Temporarily shield the isobutyl or methyl groups to direct reactivity to the 7-position .
- Transition-metal catalysis : Pd-mediated cross-coupling reactions to introduce aryl/heteroaryl moieties .
Methodological Considerations
Q. How should researchers design experiments to evaluate the compound’s pharmacokinetic (PK) profile?
- In vitro assays : Measure metabolic stability using liver microsomes and CYP450 inhibition assays .
- Permeability studies : Use Caco-2 cell monolayers to predict intestinal absorption .
- In vivo PK : Administer via intravenous and oral routes in rodent models, with LC-MS/MS quantification of plasma concentrations .
Q. What computational tools are recommended for predicting off-target interactions?
- Molecular dynamics simulations (e.g., GROMACS) to assess binding to non-target kinases or GPCRs .
- Pharmacophore modeling (e.g., Schrödinger Phase) to identify structural motifs linked to toxicity .
- ADMET predictors (e.g., SwissADME) for early-stage toxicity risk assessment .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show low toxicity for structurally similar compounds?
- Dose-dependent effects : Cytotoxicity thresholds vary; validate results across a broad concentration range (e.g., 1 nM–100 µM) .
- Cell line specificity : Primary vs. immortalized cells may exhibit differential susceptibility due to metabolic activity .
- Impurity profiles : Trace byproducts from incomplete purification (e.g., unreacted intermediates) can skew toxicity data .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
